5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, furan, pyridine, and isoxazole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.
Introduction of the furan and pyridine rings: These can be incorporated through Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant reaction conditions.
Formation of the cyclopropyl group: This can be introduced through cyclopropanation reactions using diazomethane or other cyclopropanating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds such as 5-substituted isoxazoles have similar structural features and biological activities.
Furan derivatives: Compounds containing the furan ring, such as furanones, share similar chemical properties.
Pyridine derivatives: Compounds like piperidine derivatives have similar pharmacological profiles.
Uniqueness
5-cyclopropyl-N-((6-(furan-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is unique due to its combination of multiple heterocyclic rings and the presence of a cyclopropyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-cyclopropyl-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-17(15-7-16(23-20-15)12-2-3-12)19-9-11-1-4-14(18-8-11)13-5-6-22-10-13/h1,4-8,10,12H,2-3,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPAXYOACKHNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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